An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline and its Analogs for Drug Discovery Professionals
An In-depth Technical Guide to 5-ethyl-2-(trifluoromethyl)aniline and its Analogs for Drug Discovery Professionals
Disclaimer: Direct and extensive experimental data for 5-ethyl-2-(trifluoromethyl)aniline is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented properties and reactions of structurally similar trifluoromethylaniline derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a strong predictive foundation for the behavior and utility of 5-ethyl-2-(trifluoromethyl)aniline.
Introduction
Aniline derivatives containing a trifluoromethyl (-CF3) group are pivotal building blocks in modern medicinal chemistry. The strategic incorporation of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make trifluoromethylanilines, including the subject of this guide, 5-ethyl-2-(trifluoromethyl)aniline, highly valuable intermediates in the synthesis of novel therapeutic agents.[3] This document provides a detailed examination of the known and predicted characteristics of 5-ethyl-2-(trifluoromethyl)aniline, drawing on data from closely related analogs to offer insights into its physicochemical properties, synthesis, and potential applications in drug discovery. The introduction of the trifluoromethyl group is known to improve oral bioavailability and potency of drug candidates.[2][4]
Physicochemical Properties
The physicochemical properties of 5-ethyl-2-(trifluoromethyl)aniline can be inferred from its structural analogs. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic and steric characteristics of the molecule.[5] This substitution is expected to increase lipophilicity and modulate the basicity of the aniline nitrogen.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value for 5-ethyl-2-(trifluoromethyl)aniline | Data from Analog(s) |
| Molecular Formula | C9H10F3N | C8H8F3N (for 2-Methyl-5-(trifluoromethyl)aniline) |
| Molecular Weight | 189.18 g/mol | 175.15 g/mol (for 2-Methyl-5-(trifluoromethyl)aniline) |
| Appearance | Colorless to light yellow liquid or low-melting solid | Light yellow to brown powder/lump (for 2-Methyl-5-(trifluoromethyl)aniline) |
| Boiling Point | Not available | 74 °C @ 8 mmHg (for 2-Methyl-5-(trifluoromethyl)aniline) |
| Melting Point | Not available | 38 - 42 °C (for 2-Methyl-5-(trifluoromethyl)aniline) |
| Solubility | Soluble in common organic solvents | Soluble in various organic solvents (for 2-Methyl-5-(trifluoromethyl)aniline)[3] |
Synthesis and Experimental Protocols
The synthesis of 5-ethyl-2-(trifluoromethyl)aniline can be approached through several established synthetic routes for substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic precursor. Given the lack of a direct protocol, a plausible synthetic pathway is outlined below, based on methodologies for similar compounds.[5][6]
General Synthetic Pathway
A likely synthetic route to 5-ethyl-2-(trifluoromethyl)aniline would involve the nitration of 4-ethylbenzotrifluoride, followed by the reduction of the resulting nitro compound.
Experimental Protocol: Reduction of a Nitroaromatic Precursor (Analog-Based)
This protocol is adapted from the synthesis of 2-methoxy-5-(trifluoromethyl)aniline and can be modified for the reduction of 4-ethyl-1-nitro-2-(trifluoromethyl)benzene.[6]
Materials:
-
4-ethyl-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (as solvent)
-
Hydrogen gas (H2)
-
Celite or diatomaceous earth
Procedure:
-
A solution of 4-ethyl-1-nitro-2-(trifluoromethyl)benzene in methanol is charged into a reaction vessel.
-
10% Pd/C catalyst is added to the mixture.
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature overnight.
-
Upon reaction completion (monitored by TLC or GC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.[6]
-
The filtrate is concentrated under reduced pressure and dried under vacuum to yield the crude 5-ethyl-2-(trifluoromethyl)aniline.[6]
-
Further purification can be achieved by column chromatography or distillation.
Role in Drug Discovery and Development
The trifluoromethyl group is a key pharmacophore that can enhance the drug-like properties of a molecule.[2][4] Trifluoromethylanilines are versatile intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents.[2][3]
Potential Applications
-
Kinase Inhibitors: The aniline moiety can serve as a crucial hydrogen bond donor/acceptor for interaction with the hinge region of protein kinases.
-
Agrochemicals: Similar to other trifluoromethylanilines, this compound could be a precursor for pesticides and herbicides.[3]
-
Materials Science: The unique electronic properties of the trifluoromethyl group make these compounds interesting for the development of advanced polymers and materials.[3]
Logical Workflow in Drug Discovery
The integration of 5-ethyl-2-(trifluoromethyl)aniline into a drug discovery pipeline would typically follow a structured workflow.
Spectroscopic Data (Analog-Based)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals for 5-ethyl-2-(trifluoromethyl)aniline | Analog Data Reference |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -NH2 (broad singlet, ~3.5-4.5 ppm), -CH2- (quartet, ~2.6 ppm), -CH3 (triplet, ~1.2 ppm) | General ranges for substituted anilines |
| ¹³C NMR | Aromatic carbons, C-CF3 (quartet), aliphatic carbons | [7] |
| ¹⁹F NMR | Singlet for the -CF3 group | [7] |
| IR | N-H stretching (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹) | [7] |
| Mass Spec (MS) | Molecular ion peak corresponding to C9H10F3N | [8] |
Conclusion
While direct experimental data for 5-ethyl-2-(trifluoromethyl)aniline is sparse, a comprehensive understanding of its properties and potential applications can be effectively extrapolated from its structural analogs. The presence of the ethyl and trifluoromethyl groups on the aniline scaffold makes it a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The provided synthesis protocols and predictive data serve as a solid foundation for researchers to incorporate this valuable intermediate into their research and development programs. Further experimental validation of these predicted properties is a necessary next step for its practical application.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
